molecular formula C14H12N4O3S B3001345 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile CAS No. 1825457-43-9

5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile

Cat. No.: B3001345
CAS No.: 1825457-43-9
M. Wt: 316.34
InChI Key: ZNQOLZAAONKLRZ-UHFFFAOYSA-N
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Description

5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile is a complex organic compound featuring a pyridine ring substituted with a sulfonyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Pyrido[2,3-b][1,4]oxazine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde under acidic conditions.

    Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using cyanogen bromide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrido[2,3-b][1,4]oxazine ring.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

    Reduction: Reduction of the nitrile group typically produces an amine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism by which 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular molecular targets, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carboxamide
  • 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-methanol

Uniqueness

Compared to similar compounds, 5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in a variety of chemical reactions, providing a versatile platform for the synthesis of diverse derivatives. This versatility makes it particularly valuable in research and industrial applications.

Properties

IUPAC Name

5-[(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)sulfonyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S/c1-10-2-5-13-14(17-10)21-7-6-18(13)22(19,20)12-4-3-11(8-15)16-9-12/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQOLZAAONKLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)N(CCO2)S(=O)(=O)C3=CN=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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